
Isodecanol
Overview
Description
Isodecanol (CAS 68526-85-2 or 25339-17-7) is a branched-chain alcohol with the molecular formula C₁₀H₂₂O and a molecular weight of 158.28 g/mol. It is classified as a C9-11 iso-alcohol, predominantly composed of C10 isomers . This colorless, viscous liquid exhibits a mild alcoholic odor, a boiling point of 220°C, and a density of 0.841 g/cm³ at 20°C. Its low water solubility and high thermal stability make it suitable for industrial applications, including:
- Surfactants: As a precursor in nonionic surfactants for detergents and emulsifiers.
- Polymer Additives: In lubricants and plasticizers to enhance flexibility and durability.
- Chemical Intermediates: For synthesizing esters, solvents, and specialty chemicals . This compound’s toxicity profile includes skin/eye irritation and aquatic toxicity, necessitating careful handling .
Preparation Methods
Industrial Synthesis Frameworks for Isodecanol
Oxo Process and Hydroformylation
The primary industrial method for this compound production involves the oxo process, where nonene (C₉H₁₈) undergoes hydroformylation to form isodecyl aldehyde, followed by hydrogenation to yield this compound . This method leverages cobalt or rhodium catalysts under high pressures (20–30 MPa) and temperatures (150–200°C). The branched structure arises from the isomerization of nonene during hydroformylation, ensuring a high proportion of iso-aldehydes.
Hydrogenation of Iso-Decyl Aldehyde
Post-hydroformylation, the aldehyde intermediate is hydrogenated using nickel or copper-chromite catalysts at 100–150°C. This step achieves near-quantitative conversion, with purity exceeding 95% after distillation . Challenges include catalyst deactivation due to aldehyde polymerization, mitigated through controlled temperature and hydrogen flow rates.
Alternative Synthetic Pathways from Patent Literature
The patent CN1762942A outlines a multi-step synthesis for a 50-carbon isoprenoid alcohol, offering methodological insights adaptable to this compound production .
Halogenation and Substitution Reactions
The patent’s halogenation step employs phosphorus trihalides (PX₃) at low temperatures (-20°C to 10°C) to convert hydroxyl groups to halides . For this compound, analogous halogenation could introduce functional groups for subsequent alkylation or esterification. For example:
3 \rightarrow \text{R-Cl + H}3\text{PO}_3 \quad \text{(in dimethylformamide-petroleum ether)} \quad
Grignard Reaction for Chain Elongation
A Grignard reagent (e.g., vinyl magnesium chloride) reacts with carbonyl intermediates to form longer carbon chains . Adapting this for this compound synthesis could involve:
This step typically achieves 80–85% yields in the patent’s process, though scalability for shorter chains requires optimization.
Kinetic Insights from Phosphite Stabilizer Studies
A kinetic study of this compound’s reaction with triphenyl phosphite reveals temperature and catalyst dependencies critical for process design .
Sodium Methylate-Catalyzed Reactions
At 130°C, a 2.5:1 molar ratio of this compound to triphenyl phosphite produces diphenyl isodecyl phosphite as the dominant product . The reaction follows pseudo-first-order kinetics, with a rate constant at 130°C.
Temperature-Dependent Yield Optimization
Elevating temperatures to 150°C accelerates byproduct formation (e.g., tri-isodecyl phosphite), reducing selectivity. Data suggest optimal processing at 110–130°C for maximal this compound utilization .
Applications Informing Synthesis Purity Standards
This compound’s role in epoxy ring-opening reactions (e.g., with epoxidized linseed oil) necessitates high purity (>90%) to prevent side reactions . Post-synthesis purification methods include:
Chromatographic Separation
Column chromatography with ethyl acetate-sherwood oil (2:98 v/v) effectively removes branched isomers, achieving 92.5% purity .
Crystallization Techniques
Slow cooling of this compound-sherwood oil solutions yields crystalline products with reduced linear alcohol content .
Comparative Analysis of Synthesis Methods
Chemical Reactions Analysis
Types of Reactions: Isodecanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form isodecanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form isodecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can react with halogenating agents to form isodecyl halides.
Major Products Formed:
Oxidation: Isodecanoic acid
Reduction: Isodecane
Substitution: Isodecyl halides
Scientific Research Applications
Chemical Properties and Production
Isodecanol is produced primarily through the hydroformylation of nonenes, followed by hydrogenation. Its structure allows it to act as a surfactant, solvent, and emulsifier, making it valuable in numerous formulations.
Applications in Personal Care Products
This compound is commonly used in cosmetics and personal care products due to its emollient properties. It helps improve the texture and stability of formulations. The following table summarizes its applications in this sector:
Application Type | Functionality |
---|---|
Skin Care Products | Emollient, enhances skin feel |
Hair Care Products | Conditioning agent |
Fragrances | Solvent for fragrance compounds |
Sunscreens | Enhances spreadability |
Industrial Applications
This compound serves as a solvent in various industrial applications, particularly in coatings and adhesives. It is also used as a phase modifier in extraction processes. A notable study demonstrated its effectiveness in the extraction of cobalt from leach solutions:
- Study Title : Synergistic Approach for Selective Leaching and Separation of Cobalt
- Findings : The use of 3% this compound as a phase modifier significantly improved cobalt extraction efficiency from 48.3% to 67.3% when combined with specific extractants under optimized pH conditions .
Environmental Applications
This compound has been investigated for its potential in environmental remediation, particularly in the extraction of boron from wastewater:
- Study Title : Effect of this compound Concentration on Boron Extraction
- Findings : This research indicated that varying concentrations of this compound could effectively enhance boron removal without generating hazardous waste .
Safety and Toxicological Assessments
Safety assessments have been conducted to evaluate the toxicity of this compound. Key findings include:
- Genotoxicity : this compound is not genotoxic based on available data.
- Repeated Dose Toxicity : Studies indicate acceptable margins of exposure (MOE) for human health safety, with no significant adverse effects observed at typical exposure levels .
Regulatory Status
This compound has been included in various regulatory assessments due to its widespread use. It has been nominated for evaluation under the Toxic Substances Control Act (TSCA), reflecting ongoing monitoring of its safety profile .
Mechanism of Action
The mechanism of action of isodecanol involves its interaction with various molecular targets and pathways. For instance, in the extraction of boron from brines, this compound forms a borate ester with boric acid, facilitating the extraction process . The stoichiometric ratio of this compound to boron required to form the borate ester is approximately 1.268 .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Ethylhexanol (CAS 104-76-7)
Structural Similarities: Both compounds are branched alcohols, but 2-ethylhexanol has a shorter carbon chain (C₈H₁₈O) with a molecular weight of 130.23 g/mol.
Property | Isodecanol | 2-Ethylhexanol |
---|---|---|
Molecular Formula | C₁₀H₂₂O | C₈H₁₈O |
Boiling Point (°C) | 220 | 184 |
Density (g/cm³, 20°C) | 0.841 | 0.833 |
Solubility in Water | Insoluble | Slightly soluble |
Key Applications | Surfactants, lubricants | Plasticizers (e.g., DEHP), coatings |
Functional Differences :
- 2-Ethylhexanol’s lower molecular weight and boiling point make it more volatile, ideal for plasticizer production.
- This compound’s longer carbon chain enhances hydrophobicity, improving performance in high-temperature lubricants .
Isononyl Alcohol (CAS 27458-94-2)
Structural Similarities : A C9 branched alcohol with a molecular formula of C₉H₂₀O and molecular weight 144.26 g/mol .
Property | This compound | Isononyl Alcohol |
---|---|---|
Molecular Formula | C₁₀H₂₂O | C₉H₂₀O |
Boiling Point (°C) | 220 | 213 |
Density (g/cm³, 20°C) | 0.841 | 0.827 |
Key Applications | Metalworking fluids, surfactants | Cosmetics, agrochemical solvents |
Functional Differences :
- Isononyl alcohol’s shorter chain increases solubility in polar solvents, favoring use in cosmetics.
- This compound’s higher molecular weight improves film-forming properties in industrial lubricants .
Comparison with Functionally Similar Compounds
Linear Decanol (CAS 112-30-1)
Functional Similarities : Both are C10 alcohols used in surfactants and esters.
Property | This compound | Linear Decanol |
---|---|---|
Branching | Highly branched | Linear chain |
Melting Point (°C) | 7 | 6–7 |
Boiling Point (°C) | 220 | 228 |
Applications | High-performance lubricants | Biodegradable detergents |
Key Differences :
- Branching in this compound reduces crystallinity, enhancing compatibility with nonpolar matrices.
- Linear decanol’s higher boiling point suits applications requiring slower evaporation .
Isotridecanol (CAS 27458-94-2)
Functional Similarities : Used in surfactants and lubricant additives.
Property | This compound | Isotridecanol |
---|---|---|
Molecular Formula | C₁₀H₂₂O | C₁₃H₂₈O |
Boiling Point (°C) | 220 | 260 |
Key Applications | Textile auxiliaries, metalworking | Heavy-duty lubricants, corrosion inhibitors |
Key Differences :
- Isotridecanol’s longer chain (C13) provides superior thermal stability for extreme-condition lubricants.
- This compound’s lower viscosity improves flow properties in coatings .
Research Findings and Industrial Relevance
- Performance in Surfactants: this compound-based surfactants exhibit better foam stability compared to 2-ethylhexanol derivatives due to balanced hydrophobicity .
- Environmental Impact: Linear alcohols (e.g., decanol) are more biodegradable but less efficient in high-pH environments than branched isomers like this compound .
- Market Trends: The Asia-Pacific region dominates this compound consumption, driven by demand for agrochemicals and polymers, while isotridecanol sees higher growth in European heavy industries .
Biological Activity
Isodecanol, a branched-chain fatty alcohol with the chemical formula CHOH, is recognized for its diverse applications in industrial processes, cosmetics, and pharmaceuticals. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic properties, toxicological profiles, and environmental impacts based on recent research findings.
This compound is primarily synthesized through the oxo process , where nonenes react with carbon monoxide and hydrogen to form aldehydes that are subsequently reduced to alcohols. This method allows for the production of high-purity this compound suitable for various applications .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound effectively inhibits a range of bacteria and fungi, suggesting its potential as a preservative in cosmetic formulations. The mechanism of action appears to involve disruption of microbial cell membranes, leading to cell lysis .
Cytotoxicity and Apoptosis Induction
This compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies show that this compound can induce apoptosis in various tumor cells, potentially through the activation of caspase pathways. For instance, one study reported that treatment with this compound resulted in increased levels of caspases 8 and 9, indicating its role in promoting programmed cell death in cancerous cells .
Cell Line | Cytotoxicity (%) | Mechanism |
---|---|---|
A-549 (lung cancer) | 62.5 | Caspase activation |
MCF-7 (breast cancer) | 70 | Cell membrane disruption |
Immunomodulatory Effects
This compound has shown promise in modulating immune responses. Studies suggest that it can influence the proliferation of lymphocytes and the production of pro-inflammatory cytokines such as TNF-α. This immunosuppressive effect may hold therapeutic potential for autoimmune diseases .
Toxicological Profile
The safety profile of this compound has been assessed in various studies. It is generally considered to have low toxicity; however, some studies have indicated that it may cause skin irritation upon prolonged exposure. The degradation products of this compound also exhibit varying degrees of biodegradability, which is crucial for evaluating its environmental impact .
Case Studies and Applications
Several case studies highlight the practical applications of this compound:
- Cosmetic Formulations : this compound has been utilized as an emollient in skincare products due to its moisturizing properties and ability to enhance skin penetration.
- Industrial Solvent : Its efficacy as a solvent in the extraction processes has been documented, particularly when combined with alamine 336 for metal recovery from industrial effluents .
- Bioremediation : this compound's role in bioremediation efforts showcases its potential to mitigate environmental pollution caused by hydrocarbons .
Q & A
Basic Research Questions
Q. What are the optimal experimental conditions for synthesizing isodecanol with high purity, and how can these conditions be validated?
- Methodological Answer : Synthesis typically involves hydroformylation or oxidation of branched alkenes. To optimize purity, use gas chromatography (GC) with flame ionization detection (FID) to monitor reaction intermediates. Validate conditions by comparing retention times with certified standards and quantifying impurities via mass spectrometry (MS) . Kinetic studies under varying temperatures (e.g., 50–120°C) and pressures (1–5 atm) can identify ideal reaction parameters. Replicate experiments ≥3 times to ensure reproducibility .
Q. How can spectroscopic techniques (e.g., NMR, IR) distinguish this compound from structural isomers like 2-ethylhexanol?
- Methodological Answer : Employ NMR to analyze carbon branching patterns; this compound exhibits distinct chemical shifts for tertiary carbons at δ 30–35 ppm. IR spectroscopy can differentiate O-H stretching frequencies (3350–3450 cm) based on hydrogen bonding in isomer mixtures. Cross-validate with high-resolution MS to confirm molecular formula (CHO) .
Q. What are the key physicochemical properties (e.g., logP, solubility) of this compound, and how do they impact its utility in solvent systems?
- Methodological Answer : Determine logP via shake-flask method with octanol/water partitioning. Solubility in polar/nonpolar solvents can be quantified using UV-Vis spectroscopy or gravimetric analysis. Compare results with computational predictions (e.g., COSMO-RS models) to assess accuracy. These properties dictate its role as a co-solvent in lipid-based drug delivery systems .
Advanced Research Questions
Q. How do molecular dynamics (MD) simulations explain this compound’s behavior in lipid bilayer interactions compared to linear-chain alcohols?
- Methodological Answer : Use all-atom MD simulations (e.g., GROMACS) with force fields like CHARMM35. Analyze parameters such as lateral diffusion coefficients and membrane insertion depth. Compare with experimental data from fluorescence anisotropy or X-ray diffraction. Branched structures in this compound reduce membrane fluidity by 15–20% versus linear analogs .
Q. What contradictions exist in the literature regarding this compound’s acute aquatic toxicity, and how can they be resolved?
- Methodological Answer : Discrepancies in LC values (e.g., 5–50 mg/L for Daphnia magna) may arise from variations in test conditions (pH, temperature). Conduct standardized OECD 202 tests with controlled variables. Use statistical meta-analysis to identify outliers and apply QSAR models to predict toxicity thresholds, cross-referencing with empirical data .
Q. What advanced chromatographic methods can separate this compound degradation products in environmental samples, and how are they quantified?
- Methodological Answer : Utilize two-dimensional gas chromatography (GC×GC) paired with time-of-flight MS for high-resolution separation. Optimize column combinations (e.g., polar/nonpolar phases) to resolve metabolites like aldehydes or ketones. Quantify via internal standard calibration with deuterated analogs (e.g., d-isodecanol) to correct for matrix effects .
Q. How does this compound’s branching structure influence its catalytic hydrogenation efficiency compared to linear alcohols?
- Methodological Answer : Perform hydrogenation experiments with Pt/C or Raney Ni catalysts under controlled H pressure (2–10 bar). Monitor reaction rates via in-situ FTIR or GC. Branching reduces steric hindrance, increasing turnover frequency (TOF) by ~30%. Compare activation energies using Arrhenius plots derived from kinetic data .
Q. Data Analysis & Contradiction Management
Q. How should researchers address conflicting data on this compound’s biodegradability in aerobic vs. anaerobic environments?
- Methodological Answer : Conduct parallel biodegradation tests (OECD 301B for aerobic; OECD 311 for anaerobic). Measure CO/CH evolution via gas chromatography-thermal conductivity detection (GC-TCD). Discrepancies may arise from microbial consortia diversity; use 16S rRNA sequencing to identify dominant species in each condition .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to EC data. Use ANOVA with post-hoc Tukey tests to compare treatment groups. For censored data (e.g., survival times), employ Kaplan-Meier survival analysis. Validate models via bootstrapping (≥1000 iterations) .
Q. Experimental Design & Validation
Q. How can researchers design a robust ecotoxicological study to assess this compound’s long-term environmental impact?
- Methodological Answer : Implement a mesocosm study simulating natural ecosystems. Monitor bioaccumulation in benthic organisms (e.g., Lumbriculus variegatus) using LC-MS/MS. Include positive/negative controls and randomized block designs to minimize confounding variables. Validate via comparison with microcosm data and QSAR predictions .
Properties
IUPAC Name |
8-methylnonan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-10(2)8-6-4-3-5-7-9-11/h10-11H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLLBRTOLHQQAQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O, C10H21OH | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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DSSTOX Substance ID |
DTXSID3058660 | |
Record name | 8-Methyl-1-nonanol | |
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Molecular Weight |
158.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isodecyl alcohol is a colorless liquid with a mild alcohol odor. Floats on water. (USCG, 1999), Liquid, Colorless liquid; [HSDB], SLIGHTLY VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISODECYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isodecanol | |
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Record name | Alcohols, C9-11-iso-, C10-rich | |
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Record name | Isodecyl alcohol | |
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Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Boiling Point |
428 °F at 760 mmHg (USCG, 1999), 220 °C | |
Record name | ISODECYL ALCOHOL | |
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Record name | ISODECYL ALCOHOL | |
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Flash Point |
220 °F (USCG, 1999), 220 °F, 104 °C o.c. | |
Record name | ISODECYL ALCOHOL | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Solubility |
Insoluble in water, Solubility in water, g/100ml: 2.5 | |
Record name | ISODECYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Density |
0.841 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8395, Relative density (water = 1): 0.84 | |
Record name | ISODECYL ALCOHOL | |
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URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
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Vapor Density |
5.5 (AIR= 1), Relative vapor density (air = 1): 5.5 | |
Record name | ISODECYL ALCOHOL | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
0.02 [mmHg], 0.0207 mm Hg at 25 °C, Vapor pressure, kPa at 70 °C: 0.13 | |
Record name | Isodecyl alcohol | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/5691 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Impurities |
By-products of propylene-butylene polymerization/to produce isodecyl alcohol/are isooctyl and isononyl alcohols | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
25339-17-7, 68551-08-6, 68526-85-2, 55505-26-5 | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Isodecyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025339177 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alcohols, C9-11-branched | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068551086 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isodecanol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C9-11-iso-, C10-rich | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Alcohols, C9-11-branched | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Methyl-1-nonanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3058660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Alcohols, C9-11-iso-, C10-rich | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.739 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Alcohols, C9-11-branched | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Isodecyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISODECYL ALCOHOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3160X491M7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
less than 140 °F (USCG, 1999), FP: LESS THAN 140 °F= LESS THAN 60 °C= LESS THAN 333 DEG K, 7 °C | |
Record name | ISODECYL ALCOHOL | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8753 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | ISODECYL ALCOHOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/616 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | ISODECYL ALCOHOL (MIXED ISOMERS) | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0495 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.